molecular formula C19H20ClNO4S B11509224 2-{4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}-1,3-thiazolidine-4-carboxylic acid

2-{4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B11509224
M. Wt: 393.9 g/mol
InChI Key: AGWQKXRHGLSDEX-UHFFFAOYSA-N
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Description

2-{4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}-1,3-thiazolidine-4-carboxylic acid: is a synthetic organic compound. Its chemical formula is C₁₆H₁₃ClO₃ , and it has a molecular weight of approximately 288.73 g/mol . The compound features a thiazolidine ring and an ether linkage, making it an interesting target for research.

Preparation Methods

Synthetic Routes::

    Thiazolidine Ring Formation:

    Ether Bond Formation:

Industrial Production::
  • Information on large-scale industrial production methods for this specific compound is limited. it is likely that similar synthetic routes are employed.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the thiazolidine ring or the ethoxy group.

    Reduction: Reduction of the carbonyl group in the benzoic acid moiety could yield the corresponding alcohol.

    Substitution: The chlorobenzyl group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium hydroxide (KOH).

Major Products::
  • Oxidation: Aldehyde or carboxylic acid derivatives.
  • Reduction: Alcohol derivatives.
  • Substitution: Various substituted derivatives based on the nucleophile used.

Scientific Research Applications

    Chemistry: Investigating novel synthetic methodologies.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Exploring potential pharmacological properties.

    Industry: Developing new materials or catalysts.

Mechanism of Action

  • The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

  • Similar compounds include:

      3-{4-[(4-Chlorobenzyl)oxy]phenyl}-2-propenoic acid: .

      4-(3-Chlorobenzyl)oxy benzoic acid: .

  • Uniqueness lies in the combination of the thiazolidine ring, ether linkage, and carboxylic acid functionality.

Properties

Molecular Formula

C19H20ClNO4S

Molecular Weight

393.9 g/mol

IUPAC Name

2-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C19H20ClNO4S/c1-2-24-17-9-13(18-21-15(11-26-18)19(22)23)5-8-16(17)25-10-12-3-6-14(20)7-4-12/h3-9,15,18,21H,2,10-11H2,1H3,(H,22,23)

InChI Key

AGWQKXRHGLSDEX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2NC(CS2)C(=O)O)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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